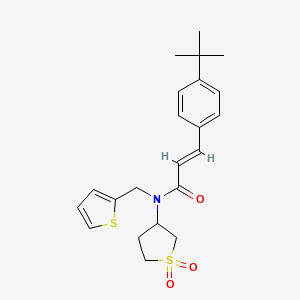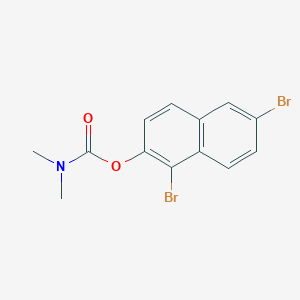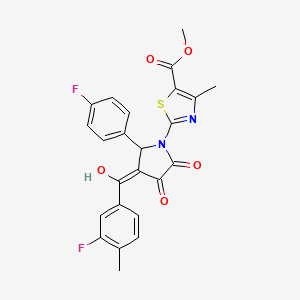![molecular formula C18H24N6O2 B12133104 6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12133104.png)
6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メトキシ-4-メチル-N-[5-(テトラヒドロフラン-2-イルメチル)-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-イル]キナゾリン-2-アミンは、キナゾリンコア構造を特徴とする複雑な有機化合物です。
準備方法
6-メトキシ-4-メチル-N-[5-(テトラヒドロフラン-2-イルメチル)-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-イル]キナゾリン-2-アミンの合成には、複数のステップが必要です。合成ルートは通常、キナゾリンコアの調製から始まり、その後、メトキシ基とメチル基が導入されます。テトラヒドロフラン-2-イルメチル基は、その後、トリアジン中間体を用いた一連の反応によって結合されます。工業生産方法には、温度、圧力、触媒の使用などの反応条件を最適化して、収率と純度を最大限に高めることが含まれる場合があります。
化学反応の分析
この化合物は、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: パラジウム触媒の存在下で水素ガスを使用して還元反応を行うことができます。
置換: 特にキナゾリンコアにおいて、水素化ナトリウムやハロアルカンなどの試薬を用いて求核置換反応が起こる可能性があります。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタン、メタノール、アセトニトリルなどの有機溶媒が含まれます。これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。
科学研究への応用
6-メトキシ-4-メチル-N-[5-(テトラヒドロフラン-2-イルメチル)-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-イル]キナゾリン-2-アミンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性に焦点を当てています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。キナゾリンコアは、さまざまな生物学的標的と相互作用し、酵素活性を阻害したり、受容体機能を調節したりすることが知られています。関与する正確な経路は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
類似の化合物には、以下のような他のキナゾリン誘導体があります。
4-メトキシキナゾリン: 医薬品化学での使用で知られています。
6-メチルキナゾリン: 生物活性について研究されています。
テトラヒドロフラン置換キナゾリン: 独自の化学的性質について研究されています。
6-メトキシ-4-メチル-N-[5-(テトラヒドロフラン-2-イルメチル)-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-イル]キナゾリン-2-アミンを際立たせているのは、官能基の特定の組み合わせであり、これにより独自の化学的および生物学的特性が得られます。
特性
分子式 |
C18H24N6O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
6-methoxy-4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C18H24N6O2/c1-12-15-8-13(25-2)5-6-16(15)22-18(21-12)23-17-19-10-24(11-20-17)9-14-4-3-7-26-14/h5-6,8,14H,3-4,7,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChIキー |
BDNPTTURBQFPIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4CCCO4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)


![3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12133094.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133102.png)
